molecular formula C7H5ClF3NO B591778 (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 1113049-91-4

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B591778
CAS No.: 1113049-91-4
M. Wt: 211.568
InChI Key: YIHKAUGXYSEKCW-UHFFFAOYSA-N
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Description

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridinyl methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .

Biology: In biological research, this compound is studied for its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structural features may contribute to its activity against certain diseases, although specific applications are still under investigation .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its potential for diverse applications compared to its isomers .

Biological Activity

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, including antibacterial and antichlamydial properties.

Structural Characteristics

The compound features a pyridine ring with the following substituents:

  • Chloro group at the 6-position
  • Trifluoromethyl group at the 5-position
  • Hydroxymethyl group at the 3-position

These functional groups contribute to the compound's unique chemical properties, enhancing its reactivity and potential therapeutic applications. The molecular formula is C7H5ClF3NC_7H_5ClF_3N with a molecular weight of approximately 211.57 g/mol .

Synthesis Methods

Synthesis of this compound typically involves several steps, including:

  • Formation of the pyridine ring.
  • Introduction of the chloro and trifluoromethyl groups.
  • Addition of the hydroxymethyl group.

Recent studies have reported efficient synthetic routes that allow for the production of this compound in good yields .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of both chloro and trifluoromethyl groups enhances its interaction with bacterial targets, potentially leading to improved efficacy compared to other compounds lacking these substituents .

Antichlamydial Activity

In addition to antibacterial properties, this compound has shown promise in antichlamydial activity. Studies have indicated that derivatives containing trifluoromethyl groups can selectively inhibit Chlamydia species, suggesting a potential pathway for developing new therapeutic agents targeting this pathogen .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, influencing enzymatic activities and protein-ligand interactions .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

Compound NameCAS NumberBiological Activity
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol131747-53-0Moderate antibacterial activity
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol1807270-39-8Limited activity
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol1227515-52-7Active against Chlamydia
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol1227563-37-2Inactive

This comparative analysis highlights how variations in substituents affect biological activity, emphasizing the significance of the trifluoromethyl group in enhancing potency .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various derivatives of pyridine-based compounds demonstrated that those containing trifluoromethyl groups exhibited superior antibacterial effects against MRSA compared to non-fluorinated analogs. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy .
  • Antichlamydial Activity Research : Research focusing on the development of new antichlamydial agents highlighted that compounds similar to this compound displayed selective inhibition against Chlamydia trachomatis. The results suggested that structural modifications could lead to enhanced selectivity and potency .

Properties

IUPAC Name

[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHKAUGXYSEKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705337
Record name [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113049-91-4
Record name 6-Chloro-5-(trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113049-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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